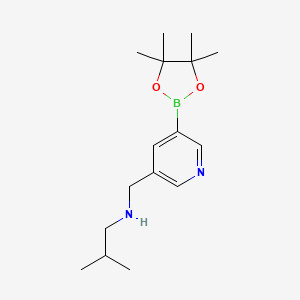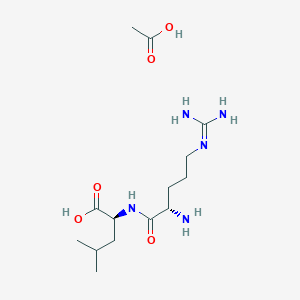
N,N-Dimethyl-3-(1-naphthyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(1-naphthyl)-propanamide, commonly known as DMNP, is an organic compound that has been used in research for its wide range of applications. It has been used in many scientific experiments due to its unique properties and its ability to be synthesized in a variety of ways. DMNP is a highly versatile compound that has been used in the study of many biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
DMNP has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of receptor-mediated processes. It has also been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of lipids.
Mecanismo De Acción
The mechanism of action of DMNP is not fully understood. It is believed that DMNP binds to receptors on the surface of cells, which then triggers a cascade of biochemical and physiological processes. It is also believed that DMNP binds to enzymes, which then catalyze the formation of products that are important for the functioning of the cell.
Biochemical and Physiological Effects
DMNP has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of drugs, as well as the expression of genes. It has also been shown to affect the activity of enzymes, as well as the activity of proteins. Additionally, it has been shown to affect the activity of receptors, as well as the activity of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMNP in lab experiments is its versatility. It can be used in a variety of experiments, due to its unique properties and its ability to be synthesized in a variety of ways. Additionally, it is relatively easy to obtain, making it ideal for use in lab experiments.
However, there are some limitations to using DMNP in lab experiments. It is not always easy to control the concentration of DMNP in experiments, as it can be affected by environmental factors. Additionally, it can be difficult to obtain consistent results when using DMNP, as it can be affected by the conditions of the experiment.
Direcciones Futuras
There are a number of possible future directions for the use of DMNP in scientific research. One possible direction is the use of DMNP in the study of the structure and function of proteins. Additionally, DMNP could be used in the study of the structure and function of lipids, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs. Another possible direction for the use of DMNP is the study of the biochemical and physiological effects of drugs, as well as the study of receptor-mediated processes. Finally, DMNP could be used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.
Métodos De Síntesis
DMNP can be synthesized in a variety of ways. One of the most common methods is through the reaction of 1-naphthylacetic acid and dimethylformamide. This reaction requires a catalyst, such as a base, to activate the reaction and form the desired product. Other methods include the reaction of 1-naphthylacetic acid and dimethylacetamide, as well as the reaction of 1-naphthylacetic acid and dimethylsulfoxide.
Propiedades
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFTNAGQWSGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(1-naphthyl)-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)



![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)




